molecular formula C14H21NO2 B3051600 1-(3,4-Dimethoxyphenyl)cyclopentanemethanamine CAS No. 34975-23-0

1-(3,4-Dimethoxyphenyl)cyclopentanemethanamine

Cat. No.: B3051600
CAS No.: 34975-23-0
M. Wt: 235.32 g/mol
InChI Key: ZONLSJZRWVUEKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxyphenyl)cyclopentanemethanamine is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.
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Properties

CAS No.

34975-23-0

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

[1-(3,4-dimethoxyphenyl)cyclopentyl]methanamine

InChI

InChI=1S/C14H21NO2/c1-16-12-6-5-11(9-13(12)17-2)14(10-15)7-3-4-8-14/h5-6,9H,3-4,7-8,10,15H2,1-2H3

InChI Key

ZONLSJZRWVUEKE-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2(CCCC2)CN)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCCC2)CN)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

(3,4-Dimethoxy-phenyl)-acetonitrile (5.00 g, 28.2 mmol) was dissolved in 60 mL of anhydrous tetrahydrofuran in a 250 mL round bottom flask. Sodium hydride (2.03 g, 84.6 mmol) was slowly added and the reaction mixture was warmed to 50-60° C. 1,4-Dichlorobutane (4.30 g, 33.9 mmol) was then added and the reaction mixture was heated to reflux for 16 hours. An additional aliquot of 1,4-dichlorobutane (4.30 g, 33.9 mmol) was added and the reaction mixture was refluxed for an additional 24 hours. The reaction mixture was cooled to room temperature and quenched with the slow addition of methanol. The reaction mixture was evaporated to dryness and purified by column chromatography on silica gel to yield a pale yellow oil (1.61 g, 6.98 mmol, 24.8%). The resulting 1-(3,4-dimethoxy-phenyl)-cyclopentanecarbonitrile (363 mg, 1.57 mmol) was dissolved in dry ether (4 mL) and cooled to 0° C. under an atmosphere of nitrogen. Lithium aluminum hydride (1.57 mL, 1M in ether) was slowly added and the reaction mixture was allowed to warm to room temperature and stirred for 16 hours. The reaction mixture was quenched with the slow addition of methanol. The reaction mixture was washed with a saturated aqueous sodium chloride solution, separated, and evaporated to dryness to give a colorless oil (356 mg, 1.38 mmol, 87.9%). ESI-MS m/z calc. 235.3, found 236.2 (M+1)+. Retention time of 1.64 minutes.
Quantity
363 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
1.57 mL
Type
reactant
Reaction Step Two
Name
Yield
87.9%

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